molecular formula C12H12N2O3 B14076791 (1H-Pyrazol-4-yloxy)-acetic acid benzyl ester

(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester

Cat. No.: B14076791
M. Wt: 232.23 g/mol
InChI Key: BFJLNUASBBFVMW-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yloxy)-acetic acid benzyl ester typically involves the reaction of pyrazole derivatives with acetic acid and benzyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl 2-(1H-pyrazol-4-yloxy)acetate

InChI

InChI=1S/C12H12N2O3/c15-12(9-16-11-6-13-14-7-11)17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)

InChI Key

BFJLNUASBBFVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CNN=C2

Origin of Product

United States

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